molecular formula C24H26N2O7 B6493929 methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 847380-45-4

methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B6493929
CAS No.: 847380-45-4
M. Wt: 454.5 g/mol
InChI Key: SPVDFCDXYYQCHN-UHFFFAOYSA-N
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Description

Methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate is a useful research compound. Its molecular formula is C24H26N2O7 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.17400117 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, antimicrobial, and other therapeutic effects based on available research.

Chemical Structure and Properties

The compound is categorized as a Mannich base due to its synthesis involving an aminomethylation reaction. Its molecular formula is C23H23F3N2O4C_{23}H_{23}F_3N_2O_4, with a molecular weight of approximately 448.43 g/mol. The structure features a chromenone moiety, which is known for various biological activities.

Anticancer Activity

Research indicates that Mannich bases, including derivatives similar to this compound, exhibit significant anticancer properties. A study highlighted that certain Mannich bases demonstrated cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For instance, compounds derived from similar structures showed IC50 values lower than 2 μg/mL against the MCF-7 breast cancer cell line, indicating potent activity compared to standard treatments like 5-fluorouracil .

Antimicrobial Activity

Mannich bases have also been explored for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal pathogens. The introduction of piperazine moieties is particularly relevant as piperazine derivatives are known for their broad-spectrum antibacterial and antifungal activities. Studies have shown that modifications in the piperazine structure can enhance antimicrobial potency .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • DNA Interaction : Some Mannich bases have been reported to inhibit DNA topoisomerase I, leading to cytotoxic effects in cancer cells.
  • Apoptosis Induction : Evidence suggests that certain derivatives induce apoptosis in target cells, a desirable effect in cancer therapy.
  • Reactive Oxygen Species (ROS) : The generation of ROS may play a role in the compound's ability to induce cell death in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Identified structural analogs with significant anticancer activity against multiple cell lines.
Reviewed various Mannich bases showcasing antibacterial and antifungal properties.
Reported on piperazine derivatives with enhanced cytotoxicity in vitro against cancer cells.

Properties

IUPAC Name

methyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7/c1-31-24(30)16-2-4-17(5-3-16)33-21-15-32-23-18(22(21)29)6-7-20(28)19(23)14-26-10-8-25(9-11-26)12-13-27/h2-7,15,27-28H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDFCDXYYQCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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